5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Description
Properties
IUPAC Name |
5-chloro-2-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXZMZWFHXCMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=C(C=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 5-chloro-2-hydroxypyridine with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyridine and pyrrolidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the original compound.
Reduction Products: Reduced derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been studied for its potential therapeutic effects in treating various diseases:
- Antimicrobial Activity : Research indicates that compounds similar to this one exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
- Antitumor Activity : In vitro studies have shown that this compound may possess cytotoxic effects against cancer cell lines, suggesting its potential use as an anticancer agent. The structural modifications of related compounds have demonstrated varying degrees of efficacy against different cancer types .
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may exhibit protective effects on neuronal cells. Studies on related compounds have indicated their efficacy in models of neurodegenerative diseases, hinting at a possible role in treating conditions such as Alzheimer's or Parkinson's disease .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results showed significant inhibition against Candida albicans and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μg/mL .
Cytotoxicity Against Cancer Cells
In vitro assays demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian and breast cancer cell lines, with IC50 values indicating potential for further development as anticancer agents .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of pyridine derivatives:
| Compound Modification | Effect on Activity |
|---|---|
| Substitution at position 4 | Enhanced antimicrobial activity |
| Removal of methyl group | Reduced cytotoxicity |
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Substitution Variations on the Pyridine Ring
5-Bromo-2-(pyrrolidin-3-yloxy)pyridine Dihydrochloride
- Molecular Formula : C₉H₁₄BrClN₂O (exact weight depends on isotope; bromine adds ~80 g/mol over chlorine).
- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter binding affinity and metabolic stability. The dihydrochloride salt retains solubility advantages .
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine Dihydrochloride (CAS: 1713162-92-5) Molecular Formula: C₁₀H₁₆Cl₂N₂O₂. This could impact target selectivity .
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride (CAS: 1707365-92-1) Molecular Formula: C₁₀H₁₅ClN₂O₂. Key Differences: Monohydrochloride salt and methoxy group at the 5-position may reduce solubility and alter pharmacokinetic profiles compared to the dihydrochloride form .
Stereochemical Variations
(S)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride (CAS: 1029715-21-6)
- Molecular Formula : C₉H₁₄Cl₂N₂O (same as the target compound).
- Key Differences : Enantiomeric purity (S-configuration) may enhance or diminish bioactivity depending on the target receptor’s stereochemical preferences .
Racemic 2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride (CAS: 1220039-88-2)
- Key Differences : The racemic mixture could exhibit reduced efficacy compared to enantiopure forms due to competing interactions of (R) and (S) enantiomers .
Functional Group Modifications
5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS: 2034364-49-1) Molecular Formula: C₁₃H₁₃ClN₄O₃S.
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Substituent | LogP* (Predicted) | Solubility (Water) |
|---|---|---|---|---|---|---|
| 1260613-92-0 (Target) | C₉H₁₄Cl₂N₂O | 237.13 | Dihydrochloride | 5-Cl | 1.2 | High |
| 1029715-21-6 (S-enantiomer) | C₉H₁₄Cl₂N₂O | 237.13 | Dihydrochloride | 5-Cl | 1.2 | High |
| 1713162-92-5 (Methoxy derivative) | C₁₀H₁₆Cl₂N₂O₂ | 279.15 | Dihydrochloride | 6-OCH₃ | 0.8 | Moderate |
| 2034364-49-1 (Sulfonyl derivative) | C₁₃H₁₃ClN₄O₃S | 340.79 | Free base | 5-Cl, sulfonyl | -0.5 | Low |
| 1707365-92-1 (Methoxy mono-HCl) | C₁₀H₁₅ClN₂O₂ | 230.70 | Monohydrochloride | 5-OCH₃ | 0.5 | Moderate |
*LogP values estimated using fragment-based methods.
Biological Activity
5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula and structure:
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 240.68 g/mol
The presence of the chloro group and the pyrrolidine moiety plays a critical role in its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyridine and pyrrolidine structures. In particular, derivatives similar to this compound have shown promising results against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against A549 human lung adenocarcinoma cells. The cytotoxicity was assessed using MTT assays, revealing that certain derivatives reduced cell viability effectively when compared to standard chemotherapeutic agents like cisplatin .
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| This compound | TBD | A549 | |
| Compound 21 (similar structure) | 15 | A549 | |
| Cisplatin | 10 | A549 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria. Studies indicate that derivatives with pyridine cores exhibit enhanced antibacterial activity:
- Pathogen Resistance : Compounds similar to this compound have shown effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL | |
| Escherichia coli (resistant strain) | 16 µg/mL |
The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Reactive Intermediates : The chloro group can participate in redox reactions, leading to the formation of reactive intermediates that can damage cellular components .
Case Studies
- Anticancer Efficacy : A study involving a series of pyrrolidine derivatives demonstrated that those with a chloro substituent exhibited higher cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .
- Antimicrobial Screening : Another investigation assessed various pyridine-based compounds against clinically significant pathogens, showing that those containing the pyrrolidine moiety had enhanced activity against resistant strains, suggesting their potential as new antibiotic candidates .
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 5-chloro-2-hydroxypyridine derivatives and pyrrolidin-3-ol, followed by dihydrochloride salt formation. Key steps include:
- Step 1 : Activation of the hydroxyl group on pyridine using chlorinating agents (e.g., POCl₃) to form a reactive intermediate.
- Step 2 : Coupling with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrrolidinyloxy moiety.
- Step 3 : Salt formation via HCl gas or aqueous HCl in ethanol.
Optimization strategies: - Monitor reaction progress via TLC or HPLC to minimize by-products .
- Use anhydrous solvents to prevent hydrolysis of intermediates .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : Confirm substitution patterns (e.g., pyridine C-2 and pyrrolidine connectivity) via ¹H/¹³C NMR. Look for characteristic shifts (e.g., pyridine protons at δ 7.5–8.5 ppm) .
- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) and monitor for chloride adducts in MS .
- Elemental Analysis : Verify stoichiometry of the dihydrochloride salt (e.g., Cl⁻ content) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound exhibits limited solubility in apolar solvents (e.g., hexane) but dissolves in polar aprotic solvents (DMF, DMSO) and aqueous acidic buffers (pH < 4).
- Experimental Design Tips :
- For in vitro assays: Prepare stock solutions in DMSO (10 mM), then dilute in buffer to avoid precipitation .
- For crystallization: Use ethanol/water mixtures (1:1) to enhance solubility during crystal formation .
Advanced Research Questions
Q. How can contradictory data regarding biological activity across assay conditions be resolved?
- Methodological Answer : Contradictions often arise from variations in assay pH, solvent carriers, or cell permeability. Mitigation strategies:
- Standardize Assay Conditions : Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent concentrations (<0.1% DMSO) .
- Validate Target Engagement : Employ orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) to confirm activity .
- Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of inter-assay variability .
Q. What strategies optimize synthesis yield while minimizing by-products?
- Methodological Answer :
- Temperature Control : Perform coupling reactions at 0–5°C to suppress side reactions (e.g., over-chlorination) .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for improved regioselectivity in pyridine functionalization .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate the product from unreacted starting materials .
Q. Which in silico methods predict binding affinity to target receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the pyrrolidine oxygen and chlorine’s steric effects .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models on pyridine derivative datasets to predict IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
